Eflucimibum
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eflucimibum typically involves the reaction of dodecylthiol with α-bromo-4-hydroxy-2,3,5-trimethylbenzeneacetamide under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using column chromatography to obtain pure this compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated purification systems can significantly improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Eflucimibum undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide, methanol, and dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Eflucimibum has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Eflucimibum involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with kinase enzymes and signal transduction pathways .
Comparison with Similar Compounds
Eflucimibum can be compared with other similar compounds, such as:
Eflucimibe: Shares a similar structure but differs in the substitution pattern on the benzene ring.
Dodecylthiol derivatives: Compounds with similar alkylthio groups but different aromatic moieties.
Benzeneacetamide derivatives: Compounds with similar amide groups but different alkyl or aryl substitutions.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C29H43NO2S |
---|---|
Molecular Weight |
469.7 g/mol |
IUPAC Name |
2-dodecylsulfanyl-N-(4-hydroxy-2,3,5-trimethylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C29H43NO2S/c1-5-6-7-8-9-10-11-12-13-17-20-33-28(25-18-15-14-16-19-25)29(32)30-26-21-22(2)27(31)24(4)23(26)3/h14-16,18-19,21,28,31H,5-13,17,20H2,1-4H3,(H,30,32) |
InChI Key |
ZXEIEKDGPVTZLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC(C1=CC=CC=C1)C(=O)NC2=C(C(=C(C(=C2)C)O)C)C |
Origin of Product |
United States |
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